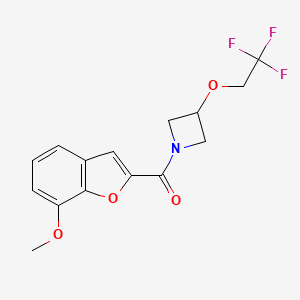
Chlorure de 4-méthoxy-2-(propane-1-sulfonamido)benzène-1-sulfonyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-2-(propane-1-sulfonamido)benzene-1-sulfonyl chloride is a synthetic organic compound with the molecular formula C10H14ClNO5S2 It is characterized by the presence of methoxy, sulfonamido, and sulfonyl chloride functional groups attached to a benzene ring
Applications De Recherche Scientifique
4-Methoxy-2-(propane-1-sulfonamido)benzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the modification of biomolecules for studying protein interactions.
Medicine: Investigated for potential use in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(propane-1-sulfonamido)benzene-1-sulfonyl chloride typically involves multiple steps:
Starting Material: The synthesis begins with 4-methoxybenzenesulfonyl chloride.
Sulfonamide Formation: The 4-methoxybenzenesulfonyl chloride reacts with propane-1-sulfonamide under basic conditions to form 4-methoxy-2-(propane-1-sulfonamido)benzenesulfonyl chloride.
Chlorination: The final step involves the chlorination of the sulfonamide derivative to introduce the sulfonyl chloride group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Ensuring the product meets specific purity standards through rigorous quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-2-(propane-1-sulfonamido)benzene-1-sulfonyl chloride undergoes several types of chemical reactions:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.
Hydrolysis: The sulfonyl chloride group is susceptible to hydrolysis, forming the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Solvents: Organic solvents like dichloromethane or acetonitrile are often used.
Catalysts: Catalysts such as triethylamine or pyridine may be employed to facilitate reactions.
Major Products
Substitution Products: Depending on the nucleophile, products such as sulfonamides, sulfonate esters, or sulfonate salts can be formed.
Hydrolysis Product: The major product of hydrolysis is 4-methoxy-2-(propane-1-sulfonamido)benzenesulfonic acid.
Mécanisme D'action
The mechanism of action of 4-Methoxy-2-(propane-1-sulfonamido)benzene-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. These reactions can modify the activity of enzymes or other proteins, thereby influencing biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxybenzenesulfonyl Chloride: Lacks the sulfonamido group, making it less versatile in certain reactions.
2-(Propane-1-sulfonamido)benzenesulfonyl Chloride: Does not have the methoxy group, which can affect its reactivity and solubility.
4-Methoxy-2-(methylsulfonamido)benzene-1-sulfonyl Chloride: Similar structure but with a methyl group instead of a propyl group, leading to different steric and electronic effects.
Uniqueness
4-Methoxy-2-(propane-1-sulfonamido)benzene-1-sulfonyl chloride is unique due to the combination of its functional groups, which confer specific reactivity patterns and potential applications that are not shared by its analogs. The presence of both methoxy and sulfonamido groups enhances its solubility and reactivity, making it a valuable intermediate in synthetic chemistry and industrial applications.
Propriétés
IUPAC Name |
4-methoxy-2-(propylsulfonylamino)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO5S2/c1-3-6-18(13,14)12-9-7-8(17-2)4-5-10(9)19(11,15)16/h4-5,7,12H,3,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKYGESSZOUDFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=C(C=CC(=C1)OC)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzylthio)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2408356.png)

![N-[(3-Chloropyrazin-2-yl)methyl]-2-phenylsulfanylbutanamide](/img/structure/B2408358.png)
![N-(6-(N-allylsulfamoyl)benzo[d]thiazol-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2408362.png)
![2-fluoro-N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]pyridine-3-carboxamide](/img/structure/B2408364.png)


![3-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2408369.png)


![N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-4-(dimethylsulfamoyl)benzamide](/img/structure/B2408373.png)

![3,3-dimethyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2408376.png)
